Coco Alkyldimethyl Betaine
Description
Theoretical Frameworks of Surfactant Self-Assembly and Interfacial Phenomena
The behavior of surfactants in solution is governed by their tendency to self-assemble into organized structures and to adsorb at interfaces, thereby reducing the surface or interfacial tension. wpmucdn.com These phenomena are driven by a complex interplay of thermodynamic and kinetic factors.
In aqueous solutions, once the surfactant concentration reaches a certain point known as the critical micelle concentration (CMC), the molecules begin to form aggregates called micelles. wpmucdn.comresearchgate.net This process, known as micellization, is a spontaneous and entropy-driven phenomenon. researchgate.netnih.gov The hydrophobic tails of the surfactant molecules cluster together in the core of the micelle to minimize their contact with water, while the hydrophilic head groups form the outer shell, interacting with the surrounding water molecules. wpmucdn.comresearchgate.net
A study on a homologous series of sulfobetaine (B10348) zwitterionic surfactants demonstrated that as the temperature and the length of the alkyl chain increase, the Gibbs free energy of micellization becomes more negative, indicating a more favorable process. acs.org At lower temperatures, the entropic contribution is dominant, while at higher temperatures (above approximately 55–65 °C), the enthalpic contribution becomes more significant. acs.org
Surfactants like coco alkyldimethyl betaine (B1666868) are highly effective at reducing the surface tension of liquids, which allows for easier spreading and wetting. This is achieved through the process of adsorption at interfaces, such as the boundary between a liquid and a gas (e.g., air-water) or a liquid and a solid. uq.edu.au
At the liquid-gas interface, surfactant molecules orient themselves with their hydrophobic tails pointing towards the gas phase and their hydrophilic heads remaining in the liquid phase. This arrangement disrupts the cohesive energy at the surface of the liquid, leading to a decrease in surface tension. nih.gov The dynamics of this process are influenced by the rate of diffusion of surfactant molecules from the bulk solution to the interface. uq.edu.au
Similarly, at the liquid-solid interface, surfactants can adsorb onto the solid surface. researchgate.net The mechanism of adsorption is complex and can involve electrostatic interactions, hydrogen bonding, and hydrophobic interactions between the surfactant and the solid surface. researchgate.net For zwitterionic surfactants, the adsorption behavior can be influenced by the surface charge of the solid and the pH of the solution. nih.gov The formation of surfactant aggregates, known as hemimicelles, on the solid surface can occur at concentrations below the CMC. researchgate.net
Classification and Structural Diversity of Betaine-Type Surfactants
Betaine-type surfactants are a significant subclass of zwitterionic surfactants. They are broadly categorized based on the linkage between the hydrophobic tail and the hydrophilic head group.
The two primary types of betaines are alkyl betaines and alkyl amido betaines. cosmeticsandtoiletries.commst.dk
Alkyl Betaines: In alkyl betaines, such as coco alkyldimethyl betaine, the hydrophobic alkyl chain is directly attached to the quaternary nitrogen atom of the betaine head group. fartaklotus.com Their synthesis typically involves the reaction of a fatty dimethyl amine with chloroacetic acid.
Alkyl Amido Betaines: Alkyl amido betaines, on the other hand, contain an amide group (-CONH-) linking the hydrophobic alkyl chain to a propyl group, which is then attached to the dimethylamino group. cosmeticsandtoiletries.commst.dk A common example is cocamidopropyl betaine (CAPB). cosmeticsandtoiletries.com
The presence of the amide group in alkyl amido betaines can influence properties such as mildness, foaming characteristics, and viscosity building in formulations. cosmeticsandtoiletries.com While both types are considered mild surfactants, alkyl amido betaines are often noted for their conditioning properties. cosmeticsandtoiletries.com
| Feature | Alkyl Betaine (e.g., this compound) | Alkyl Amido Betaine (e.g., Cocamidopropyl Betaine) |
|---|---|---|
| Linkage | Direct alkyl chain to nitrogen bond | Amide linkage between alkyl chain and head group |
| General Structure | R-N⁺(CH₃)₂-CH₂COO⁻ | R-CONH-(CH₂)₃-N⁺(CH₃)₂-CH₂COO⁻ |
| Key Properties | Good foaming and cleansing. pcc.eu | Mildness, good foaming, viscosity building. cosmeticsandtoiletries.com |
The length of the hydrophobic alkyl chain is a critical factor that significantly impacts the physicochemical properties and behavior of betaine surfactants. researchgate.net Generally, as the length of the hydrophobic chain increases:
Critical Micelle Concentration (CMC) Decreases: A longer hydrophobic tail makes the surfactant less soluble in water, thus promoting aggregation into micelles at a lower concentration. rsc.org
Surface Activity Increases: The efficiency of the surfactant in reducing surface tension generally improves with a longer alkyl chain, up to a certain point. nih.gov
Micelle Shape Can Change: The "packing parameter," which relates the volume of the hydrophobic tail to the area of the head group and the tail length, helps predict the shape of the micelles. A longer hydrophobic chain increases this parameter, which can favor the formation of elongated, worm-like micelles instead of spherical ones. researchgate.netacs.org
Research on betaine surfactants with varying chain lengths has shown that longer-chain surfactants can have a more pronounced effect on the viscosity of polymer solutions. researchgate.net For instance, a study on phenyl-containing carboxybetaine surfactants found that increasing the hydrocarbon chain length from 12 to 16 carbons led to a decrease in the CMC and an enhanced ability to lower the surface tension of water. nih.gov
| Property | Effect of Increasing Chain Length | Scientific Rationale |
|---|---|---|
| Critical Micelle Concentration (CMC) | Decreases | Increased hydrophobicity drives aggregation at lower concentrations. rsc.org |
| Surface Tension Reduction | Generally Increases | More efficient packing at the interface. nih.gov |
| Micelle Geometry | May transition from spherical to cylindrical | Increases the packing parameter. acs.org |
Properties
CAS No. |
68424-94-2 |
|---|---|
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Betaines, coco alkyldimethyl; Alkyl(C8-C18) aminobetaine; Betaine, Kokos-alkyldimethyl-; N-(Cocoalkyl)-N,N-dimethylbetaine; N-coco-N-dimethylcarboxymethylene betaines |
Origin of Product |
United States |
Synthetic Methodologies and Green Chemistry Approaches for Coco Alkyldimethyl Betaine
Conventional Synthesis Pathways: Reaction Mechanisms and By-product Formation
The traditional industrial synthesis of Coco Alkyldimethyl Betaine (B1666868) is a two-step process involving amidation and carboxymethylation. wikipedia.orgresearchgate.net This route is well-established but requires careful control to manage by-products and impurities.
Amidation and Carboxymethylation Reactions
The synthesis begins with the amidation of fatty acids derived from coconut or palm kernel oil with dimethylaminopropylamine (DMAPA). wikipedia.orggoogle.com In this reaction, the primary amine of DMAPA selectively reacts with the fatty acids to form an amidoamine intermediate, also known as cocamidopropyl dimethylamine. wikipedia.orgresearchgate.net This step is typically conducted at elevated temperatures to drive the reaction to completion and remove the water formed as a by-product. google.comgoogle.com
A significant by-product of the carboxymethylation step is sodium chloride, which is formed when using SMCA. cosmeticsandtoiletries.com Glycerin can also be present as a by-product if the synthesis starts from fatty acid glycerine esters (triglycerides) found in coconut oil. google.com
Control of Impurity Profiles in Industrial Synthesis
The quality and purity of the final Coco Alkyldimethyl Betaine product are critically dependent on managing impurities throughout the synthesis process. Key impurities include unreacted starting materials like DMAPA and the amidoamine intermediate, as well as by-products such as monochloroacetic acid and dichloroacetic acid. wikipedia.orgcosmeticsandtoiletries.com
Key Impurities and Control Strategies:
| Impurity | Origin | Control Strategy |
| Dimethylaminopropylamine (DMAPA) | Unreacted starting material from the amidation step. wikipedia.org | Excess DMAPA can be removed by distillation after the amidation reaction. cosmeticsandtoiletries.com Careful control of the stoichiometry and reaction conditions helps minimize residual levels. |
| Amidoamine | Unreacted intermediate from the amidation step. wikipedia.orgresearchgate.net | Maintaining an alkaline pH during carboxymethylation can lead to a more complete reaction and lower amidoamine content. cosmeticsandtoiletries.com |
| Monochloroacetic Acid | Unreacted carboxymethylating agent. cosmeticsandtoiletries.com | Using a moderate excess of chloroacetate (B1199739) and precise pH control during the quaternization reaction can minimize its presence. wikipedia.org |
| Dichloroacetic Acid | An impurity that can be present in the chloroacetic acid raw material. | Levels can be controlled by using high-purity raw materials. cosmeticsandtoiletries.com |
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to quantify the purity of this compound and detect the presence of these impurities.
Sustainable and Bio-based Synthesis Routes
In line with the principles of green chemistry, there is growing interest in developing more sustainable and environmentally friendly methods for synthesizing surfactants like this compound. This includes the use of biocatalysts and renewable feedstocks.
Enzymatic and Biocatalytic Synthesis Developments
While specific widespread industrial application of enzymatic synthesis for this compound is not yet common, research into biocatalysis for related compounds shows promise. Enzymes are recognized for their high selectivity and efficiency in catalyzing chemical reactions under mild conditions. nih.gov For instance, chemo-enzymatic methods have been explored for the synthesis of other betaine ester surfactants, achieving high yields. researchgate.net The development of robust enzymes could offer a pathway to a more sustainable synthesis of this compound, potentially reducing energy consumption and by-product formation.
Utilization of Renewable Feedstocks
The "coco" prefix in this compound already points to its origin from a renewable resource: coconut oil. wikipedia.orgmdpi.com Coconut oil is a bio-based feedstock rich in the fatty acids necessary for the synthesis. researchgate.net The use of such plant-derived materials is a key aspect of green chemistry, moving away from petroleum-based feedstocks. greenchemistry-toolkit.org
Furthering the green credentials of the synthesis, research is exploring the use of biomass side-streams from agriculture and forestry as potential feedstocks for bio-based chemicals, including surfactants. researchgate.net The fatty acid profile of the starting oil, whether from coconut, palm, or other vegetable oils, directly influences the final properties of the betaine product. google.comtopsoe.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, which in turn impacts its performance and cost-effectiveness.
Key Optimization Parameters:
| Parameter | Impact on Synthesis | Optimization Strategies |
| Temperature | Affects reaction rates in both amidation and carboxymethylation. High temperatures in amidation can lead to by-product formation and discoloration. google.com | Careful temperature control is necessary to ensure complete conversion without promoting side reactions. |
| pH | Crucial during carboxymethylation. An alkaline pH promotes a faster and more complete reaction, reducing residual amidoamine. cosmeticsandtoiletries.com | Maintaining an optimal pH range throughout the reaction is key to high purity. |
| Molar Ratio of Reactants | The ratio of amidoamine to the carboxymethylating agent influences the completeness of the reaction. google.com | A slight excess of the carboxymethylating agent is often used to drive the reaction to completion. google.com |
| Catalyst | Catalysts can be used in the amidation step to improve reaction efficiency. google.com | Selection of an appropriate catalyst can enhance reaction rates and selectivity. |
Recent advancements in reaction optimization include the use of machine learning algorithms to predict and fine-tune reaction conditions, leading to improved yield and selectivity. beilstein-journals.org For instance, a patented process describes the use of a boron-based catalyst during amidation and a subsequent reduction step to produce a betaine with improved color quality and stability. google.com
Colloidal and Interfacial Behavior of Coco Alkyldimethyl Betaine
Surface Activity and Critical Micelle Concentration (CMC) Studies
The primary function of a surfactant is to reduce the surface tension of a liquid, or the interfacial tension between two liquids or a liquid and a solid. Coco Alkyldimethyl Betaine (B1666868) is effective in this role due to its amphiphilic nature, where the hydrophobic tail orients away from the aqueous phase and the hydrophilic head remains in the water. Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) begin to spontaneously self-assemble into organized aggregates called micelles. uek.krakow.pl This process is fundamental to the surfactant's detergency and solubilization capabilities.
The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to initiate micellization and achieve maximum surface tension reduction. The CMC of Coco Alkyldimethyl Betaine is influenced by the solvent system and the inherent heterogeneity of its alkyl chain, which is derived from coconut oil. uek.krakow.pl
Research conducted on aqueous solutions of cocobetaine has determined its CMC to be approximately 63.1 mg/dm³. uek.krakow.pl This value is notably low compared to many common ionic surfactants, such as Sodium Lauryl Sulfate (SLS), indicating high efficiency. uek.krakow.pl The fact that this compound is a mixture of molecules with different alkyl chain lengths contributes to its surface activity profile, distinguishing it from synthetic, single-chain betaines which may exhibit higher CMC values. uek.krakow.pl In other contexts, a CMC of 0.1% has been reported, demonstrating its effectiveness as a surfactant for various applications. biosynth.commonsachemical.com
Below is a data table of reported CMC values for this compound and related compounds for comparison.
| Surfactant | CMC Value | Solvent/Conditions | Source |
| This compound | ~63.1 mg/dm³ | Aqueous Solution | uek.krakow.pl |
| This compound | 0.1% | In vitro assay with ethylene | biosynth.commonsachemical.com |
| Dodecyl Betaine (C12) | 2 mmol·dm⁻³ | Aqueous Solution at 10°C | researchgate.net |
| Dodecyl Betaine (C12) | 2.8 mmol·dm⁻³ | Aqueous Solution at >25°C | researchgate.net |
| Sodium Lauryl Sulfate (SLS) | 2.39 g/dm³ | Aqueous Solution | uek.krakow.pl |
This table is interactive. Click on the headers to sort the data.
The colloidal behavior of ionic and zwitterionic surfactants like this compound is sensitive to changes in temperature and the presence of electrolytes.
Effect of Temperature: Temperature influences two opposing factors in micellization: the hydration of the hydrophilic head group and the disruption of the structured water surrounding the hydrophobic tail. researchgate.net Generally, for many surfactants, the CMC first decreases as the temperature rises from near 0°C to a minimum around 25°C. researchgate.net Above this point, the increased kinetic energy and disruption of water structure around the hydrophobic chains can hinder micelle formation, causing the CMC to gradually increase. researchgate.net For instance, studies on dodecyl betaine, a single-chain component of cocobetaine, show that its CMC increases as the temperature rises above 10°C. researchgate.net
Effect of Electrolytes: The addition of electrolytes, such as Sodium Chloride (NaCl), typically lowers the CMC of zwitterionic and ionic surfactants. researchgate.net The added ions help to shield the electrostatic repulsion between the charged head groups in the micellar structure, reducing the energetic barrier to aggregation. researchgate.netresearchgate.net This allows micelles to form at a lower surfactant concentration. This compound is noted for its stability in solutions with a high degree of salinity. pcc.eu This property is advantageous in formulations containing high levels of salts. The interaction with electrolytes also allows it to function as a rheology modifier, particularly in formulations containing anionic surfactants, through the formation of mixed micelles. pcc.eu
The table below summarizes the general effects of these parameters on the surface activity of betaine-type surfactants.
| Parameter | Effect on CMC | Underlying Mechanism | Source |
| Increasing Temperature | Varies (often increases above 25°C) | Increased solubility of monomers and disruption of water structure around the hydrophobic tail can oppose micellization. | researchgate.netresearchgate.net |
| Adding Electrolytes (e.g., NaCl) | Decreases | Shielding of electrostatic repulsion between surfactant head groups promotes easier aggregation. | researchgate.netresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Micellar Structures and Aggregate Morphologies
Vital to the function of surfactants is their ability to self-assemble into a variety of aggregate structures in solution. nih.gov The geometry of these aggregates is governed by the molecular structure of the surfactant, its concentration, and external conditions like temperature and ionic strength.
Betaine surfactants are known to form diverse micellar geometries. nih.gov At concentrations just above the CMC, surfactants typically form spherical micelles, where the hydrophobic tails are sequestered in a core and the hydrophilic heads form a shell interacting with the surrounding water. As the surfactant concentration increases, or upon the addition of electrolytes, these initial spherical structures can undergo a morphological transition.
For many betaines, a transition from spherical to larger, elongated rod-like or wormlike micelles is observed. nih.gov This transition is a key factor in the viscosity-building properties of this compound in many formulations. pcc.eunih.gov The entanglement of these long, flexible wormlike micelles creates a transient network in the solution, significantly increasing its viscosity.
Vesicular micelles , or vesicles, are another form of aggregate, consisting of one or more concentric bilayers enclosing an aqueous core. While common for double-chained surfactants, single-chain surfactants like this compound can also form vesicles under specific conditions, often in mixtures with other surfactants or additives that modify the molecular packing parameter.
The specific molecular architecture of this compound is the primary determinant of its self-assembly behavior. nih.gov
Variable Hydrophobic Chain: The term "Coco" signifies that the alkyl chains are a mixture derived from coconut oil fatty acids, primarily containing 12 (lauryl) and 14 (myristyl) carbon atoms, but ranging from C8 to C18. cir-safety.org This heterogeneity in tail length influences the packing of molecules within the micelle. Longer chains have a greater tendency to drive the formation of non-spherical aggregates like rod-like micelles due to their larger hydrophobic volume.
Foaming Mechanisms and Foam Stabilization in Aqueous Systems
Foam is a dispersion of a gas in a liquid, and its creation is facilitated by surfactants that lower the surface tension of the liquid, allowing for the formation of stable gas bubbles. This compound exhibits excellent foaming properties and is particularly valued for its role in foam stabilization. pcc.eu
The mechanism of foam stabilization involves the adsorption of surfactant molecules at the gas-liquid interface of the foam lamellae (the thin liquid films between bubbles). The stability of the foam depends on the ability of this surfactant layer to resist film drainage, rupture, and gas diffusion between bubbles.
This compound is frequently used as a co-surfactant, or "foam booster," in combination with primary anionic surfactants like Sodium Lauryl Sulfate (SLS) or Sodium Laureth Sulfate (SLES). pcc.euiigtchem.com In these mixtures, it forms mixed surfactant layers at the interface. pcc.eu These mixed systems can exhibit enhanced foam stability due to:
Increased Surface Elasticity: The combination of anionic and zwitterionic head groups can lead to denser packing and stronger intermolecular interactions within the interfacial film, making it more elastic and resilient to mechanical shocks.
Reduced Film Drainage: The formation of ordered structures at the interface can increase the surface viscosity, slowing the rate at which liquid drains from the foam lamellae and thus prolonging the foam's lifetime.
Its performance is robust across a wide range of pH values and in hard water, making it a versatile foam stabilizer. pcc.eu While the addition of electrolytes like NaCl can enhance micelle formation in the bulk solution, some studies have shown it can have a destabilizing effect on the foam structure itself under certain conditions. uek.krakow.pl
Emulsification Principles and Emulsion Stability in Non-Biological Systems
As a surfactant, this compound's primary role in emulsification is to position itself at the oil-water interface, reducing the interfacial tension that prevents the two phases from mixing. pcimag.com This action allows for the formation of stable colloidal dispersions known as emulsions. pcimag.com The stability of these emulsions is crucial in various industrial applications. This compound contributes to this stability, preventing the separation of the dispersed droplets from the continuous phase. Its amphoteric nature provides it with excellent compatibility with other types of surfactants (anionic, cationic, and nonionic), which can lead to synergistic effects that enhance emulsion stability and performance. cymitquimica.comgantrade.com
Emulsion polymerization is a process used to manufacture synthetic polymers, where water-insoluble monomers are polymerized in an aqueous medium. Surfactants are critical to this process for several key functions: emulsifying the monomer in the water phase, forming micelles where polymerization is initiated, and stabilizing the resulting polymer particles (latex) to prevent coagulation. gantrade.compcc.euindoramaventures.com
This compound, as an amphoteric surfactant, offers distinct advantages in this process. Its charge is dependent on the pH of the system, which allows for dynamic control over emulsion stability. gantrade.com In acidic solutions, it behaves like a cationic surfactant, while in basic solutions, it acts similarly to an anionic surfactant. gantrade.com This adaptability can be leveraged to control particle size and maintain the stability of the latex during polymerization, transport, and storage. pcc.euwhamine.com
Research indicates that betaine-type surfactants are effective in producing polymer latices with small, narrowly distributed particle sizes. whamine.com For instance, in styrene (B11656) emulsion polymerization, the use of alkyl betaines can yield particles in the 50 to 100 µm range. whamine.com The concentration of the surfactant is a dominant factor influencing the polymerization rate and final particle size; a higher surfactant concentration generally leads to a higher rate of monomer conversion and smaller particle sizes. mdpi.com
Table 1: Influence of Surfactant Type on Emulsion Polymerization
| Surfactant Property | Role in Emulsion Polymerization | Impact of this compound |
| Charge | Controls electrostatic stabilization of polymer particles. pcc.eu | pH-dependent charge allows for adjustable stability. gantrade.com |
| Micelle Formation | Provides loci for polymerization initiation. pcimag.compcc.eu | Forms micelles that solubilize monomers. pcc.eu |
| Interfacial Tension | Reduces tension between monomer and water, enabling emulsification. pcimag.com | Effectively lowers interfacial tension. |
| Particle Size Control | Influences the number and size of resulting polymer particles. mdpi.com | Can produce small particles with a narrow size distribution. whamine.com |
Unlike conventional emulsions, which are kinetically stable but thermodynamically unstable, microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant(s). researchgate.netnih.gov They form spontaneously under specific conditions without the need for high-shear mixing. mdpi.comrjptonline.org The formation of a microemulsion requires the interfacial tension between the oil and water phases to be reduced to an ultra-low, near-zero value. mdpi.com
Theoretically, the formation of microemulsions is explained by several models. The "transient negative interfacial tension" theory suggests that the addition of a surfactant, and often a co-surfactant, to an oil-water system can dramatically lower the interfacial tension. mdpi.com This creates a scenario where the interface can expand spontaneously, leading to the formation of a stable, dispersed system. mdpi.com Another concept, the "double film theory," posits that the surfactant and co-surfactant form a mixed film at the oil-water interface, creating a "third phase" that stabilizes the system. mdpi.com
This compound's molecular structure is well-suited for inducing the conditions necessary for microemulsion formation. Its ability to significantly lower surface tension is a key factor. As an amphoteric surfactant, its effectiveness can be tuned by adjusting the pH and salinity of the system, which influences the curvature and flexibility of the surfactant film at the interface—critical parameters for microemulsion stability. gantrade.comresearchgate.net Betaine surfactants are noted for their use as microemulsifiers and have excellent solubility in high-salinity solutions, which is advantageous in applications like enhanced oil recovery where such conditions are common. whamine.comresearchgate.net
The stability of a microemulsion is governed by complex thermodynamic principles, including the bending elasticity of the surfactant film and the interactions between surfactant molecules. researchgate.net The system will adopt a structure (oil-in-water, water-in-oil, or bi-continuous) that minimizes the free energy. The physicochemical properties of the surfactant, such as its critical micelle concentration (CMC), play a crucial role. For this compound, a CMC of 0.1% has been reported, indicating its efficiency as a surfactant. monsachemical.combiosynth.com
Table 2: Theoretical Parameters for Microemulsion Formation
| Theoretical Principle | Description | Relevance of this compound |
| Thermodynamic Stability | Microemulsions are stable systems with very low interfacial free energy. nih.gov | Spontaneous formation is possible due to the significant reduction in interfacial tension caused by the surfactant. mdpi.com |
| Ultra-Low Interfacial Tension | The interfacial tension between oil and water phases must approach zero. mdpi.com | Betaines are effective at lowering interfacial tension, a prerequisite for microemulsion formation. researchgate.net |
| Film Curvature | The surfactant film at the interface has a natural curvature that dictates the type of microemulsion (o/w or w/o). | The pH-dependent charge of this compound can alter intermolecular interactions and thus film curvature. gantrade.com |
| Role of Co-surfactant | Often required to provide flexibility to the interfacial film, allowing for the formation of stable microdroplets. nih.gov | Excellent compatibility with other surfactants allows it to function effectively in mixed systems. cymitquimica.comgantrade.com |
Interactions of Coco Alkyldimethyl Betaine with Macromolecular and Multicomponent Systems
Interactions with Polymers and Polyelectrolytes
The interplay between Coco Alkyldimethyl Betaine (B1666868) and polymers, particularly polyelectrolytes, is a critical area of study. These interactions lead to the formation of polymer-surfactant complexes that can dramatically alter the solution's properties. nih.govnih.gov The nature of these interactions depends on various factors, including the charge of the polymer, the concentration of both the surfactant and the polymer, and the presence of electrolytes. cup.edu.cnnih.gov
The combination of Coco Alkyldimethyl Betaine with polymers in an aqueous solution leads to the formation of complexes driven by hydrophobic and electrostatic interactions. nih.govresearchgate.net The process of complexation often occurs in a stepwise manner. As the surfactant concentration increases, complexes containing single micelles bound to the polymer chain form first. taylorfrancis.com This initial binding is marked by a critical aggregation concentration (CAC), which is typically much lower than the critical micelle concentration (CMC) of the surfactant in a polymer-free solution. researchgate.nettaylorfrancis.com
Studies on betaine surfactants and hydrophobically associating polymers reveal that the surface tension curves of these complex systems show two inflection points. cup.edu.cnresearchgate.net The first point (C1) signifies the concentration at which the polymer becomes saturated with the surfactant. cup.edu.cn Beyond this point, as more surfactant is added, the surface tension decreases until a second inflection point (C2) is reached, which corresponds to the normal CMC where free micelles begin to form in the bulk solution. cup.edu.cn The phase behavior of these systems is intricate; for instance, mixtures of a polyelectrolyte and an oppositely charged surfactant can lead to associative phase separation, resulting in one phase that is concentrated in both polymer and surfactant and another that is very dilute. researchgate.net
The association between this compound and polymers has profound effects on the rheology of the solution. The impact on viscosity is not straightforward and depends heavily on the specific characteristics of both the surfactant and the polymer, such as the alkyl chain length of the betaine. cup.edu.cnresearchgate.netbohrium.com
Research has shown that the effect can be twofold:
Viscosity Decrease: The addition of short-chain betaine surfactants can be detrimental to the viscosity of a polymer solution due to an electrostatic shielding effect. cup.edu.cnresearchgate.netbohrium.com Similarly, long-chain betaines at low concentrations can also reduce viscosity. cup.edu.cnbohrium.com
Viscosity Increase: At higher concentrations, long-chain betaine surfactants can form worm-like micelles. These structures can act as junctions, promoting intermolecular association between polymer chains and leading to a significant increase in solution viscosity. cup.edu.cnresearchgate.netbohrium.com
In systems containing anionic surfactants like Sodium Lauryl Ether Sulfate (SLES) and a cationic polymer, the addition of a betaine (specifically Cocamidopropyl Betaine, a structurally similar compound) enhances viscosity and viscoelastic properties. This indicates the formation of an integrated, gel-like network driven by electrostatic interactions between the surfactant mixture and the polyelectrolyte. nih.govresearchgate.net The addition of salt can further modify these rheological properties due to its charge-screening effect. nih.gov
Table 1: Effect of Betaine Surfactant Chain Length and Concentration on Polymer Solution Viscosity This table is interactive. Click on the headers to sort the data.
| Surfactant Type | Surfactant Concentration | Observed Effect on Viscosity | Underlying Mechanism |
|---|---|---|---|
| Short-Chain Betaine | Low to High | Decrease | Electrostatic Shielding Effect cup.edu.cnresearchgate.net |
| Long-Chain Betaine | Low | Decrease | Initial Disruption of Polymer Network |
Synergistic and Antagonistic Effects in Mixed Surfactant Systems
This compound is frequently used as a co-surfactant in formulations to enhance performance and mitigate the harshness of other surfactants. cir-safety.org Its zwitterionic nature allows it to interact favorably with anionic, cationic, and nonionic surfactants, often leading to synergistic effects where the performance of the mixture exceeds that of the individual components. pcc.euellemental.comthegoodscentscompany.com
In binary mixtures with primary anionic surfactants such as Sodium Lauryl Sulfate (SLS) or Sodium Laureth Sulfate (SLES), this compound exhibits significant synergism. pcc.eualfa-chemistry.com This partnership leads to the formation of mixed micelles and denser packing at interfaces. pcc.eu The combination of the anionic and zwitterionic head groups results in stronger intermolecular interactions within the interfacial film, which enhances foam volume and stability. pcc.eu
Studies on other betaine-containing systems, such as Sodium Cocoyl Glycinate (SCG) mixed with Cocamidopropyl Betaine (CAPB), have shown that the interaction between the two surfactants in mixed micelles is stronger than their self-interactions. mdpi.com This is attributed to the electrostatic attraction between the cationic part of the betaine and the anionic part of the SCG, which facilitates the formation of more stable mixed aggregates. mdpi.com As the total concentration of surfactants in such ternary systems (surfactant/surfactant/water) increases, the solution can transition through various phases, including lamellar and hexagonal liquid crystal phases. mdpi.com Research on mixtures of two different betaine surfactants also demonstrated synergistic effects, with negative interaction parameters indicating an attractive interaction between the molecules, leading to a denser surfactant layer and improved foam stability. researchgate.net
The blending of this compound with other surfactants is a key strategy for optimizing formulations to achieve specific interfacial properties, such as reduced surface tension, improved foam quality, and enhanced mildness. pcc.euiigtchem.com By forming mixed surfactant layers at the air-water interface, these blends can increase surface elasticity, making the foam more resilient. They can also increase surface viscosity, which slows the rate of liquid drainage from the foam lamellae, thereby improving foam stability.
Table 2: Synergistic Effects of this compound in Mixed Surfactant Systems This table is interactive. Click on the headers to sort the data.
| Co-surfactant | Observed Synergistic Effect | Mechanism | Reference |
|---|---|---|---|
| Anionic (SLS, SLES) | Increased foam volume and stability | Formation of mixed micelles, denser interfacial packing, increased surface elasticity pcc.eu | pcc.eu |
| Anionic (Sodium Cocoyl Glycinate) | Enhanced surface activity, formation of various liquid crystal phases | Stronger interactions in mixed micelles due to electrostatic attraction mdpi.com | mdpi.com |
Interaction with Solid Surfaces and Adsorption Studies
The functionality of this compound often relies on its ability to adsorb onto solid surfaces, modifying their properties. evitachem.com This adsorption is crucial in processes ranging from cleaning, where it helps lift oils and dirt, to more specialized industrial applications. evitachem.com
In enhanced oil recovery, betaine surfactants are particularly effective in carbonate mineral formations. whamine.com Their ability to adsorb onto and displace minerals from the rock surface can improve oil recovery. A key advantage is their excellent solubility and stability in high-salinity solutions, which prevents them from precipitating in the presence of divalent ions like calcium, a common issue with other surfactant types. whamine.com
Research involving the electrodeposition of nickel-silica nanocomposites has utilized a similar betaine surfactant (Cocamidopropyl Betaine) to modify the surface charge of silica (B1680970) (SiO₂) particles. researchgate.net The adsorption of the surfactant onto the silica particles influences their incorporation into the nickel composite coating. researchgate.net This demonstrates the capacity of betaine surfactants to interact with and alter the interfacial properties of inorganic solid surfaces, thereby controlling their behavior in complex systems. researchgate.net The mechanism of action involves the surfactant molecules adhering to the surface, which can change the hydrophobicity and surface charge of the solid material. evitachem.comresearchgate.net
Adsorption Isotherms and Surface Coverage
The adsorption of this compound at an interface, such as the air-water interface, is a spontaneous process driven by the reduction of system free energy. This phenomenon is described quantitatively by adsorption isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed per unit area of the surface (surface coverage). The process begins with individual surfactant molecules (monomers) migrating to the interface. As the bulk concentration increases, so does the surface coverage, leading to a progressive decrease in the surface tension of the liquid.
This continues until a critical concentration is reached, known as the Critical Micelle Concentration (CMC). At the CMC, the interface becomes saturated with surfactant molecules, and any further addition of the surfactant to the solution results in the formation of self-assembled aggregates called micelles in the bulk phase. The CMC is therefore a key parameter indicating the maximum surface coverage and the efficiency of the surfactant. For an aqueous solution of cocobetaine, the CMC has been determined to be approximately 63.1 mg/dm³.
The Langmuir adsorption model is often used to describe the monolayer coverage of surfactants on a surface, illustrating how adsorption increases with concentration until a saturation plateau is reached. mdpi.com By analyzing the surface tension isotherm (a plot of surface tension versus the logarithm of surfactant concentration), key parameters related to the adsorption layer can be calculated. These include the maximum surface excess concentration (Γmax), which is the highest achievable surface concentration, and the minimum area occupied by each surfactant molecule at the interface (Amin). These parameters define the packing density of the surfactant molecules at saturation.
Table 1: Surface Activity Properties of this compound
This table outlines a key parameter related to the surface adsorption of this compound in an aqueous solution.
| Parameter | Value | Description |
|---|
Role in Modifying Surface Wettability
The adsorption of this compound onto a solid surface can significantly alter its wettability, which is the ability of a liquid to maintain contact with a solid surface. This property is typically quantified by measuring the contact angle of a liquid droplet on the surface. A low contact angle (<90°) indicates good wetting, where the liquid spreads over the surface, while a high contact angle (>90°) signifies poor wetting (the surface is non-wettable).
When an aqueous solution of this compound is placed on a solid substrate, its molecules adsorb onto the surface. The orientation of the adsorbed molecules depends on the nature of the surface. On hydrophobic surfaces, the hydrophobic tails of the betaine molecules will preferentially adsorb, exposing the hydrophilic headgroups to the aqueous phase. This process increases the surface's affinity for water, thereby reducing the contact angle and making the surface more hydrophilic (more wettable).
Research on the wetting properties of cocobetaine solutions demonstrates this modifying effect across a range of materials. In one study, the contact angles of a 0.1 mg/dm³ aqueous cocobetaine solution were measured on various surfaces, showing that the surfactant can render surfaces either partially wettable or maintain their non-wettable character. For instance, surfaces like glass and PVC, which may have moderate hydrophobicity, become partly wettable in the presence of the cocobetaine solution. Conversely, highly hydrophobic surfaces such as Paraffin and PTFE (Teflon) remain non-wettable, with contact angles exceeding 90 degrees. This demonstrates the compound's function as a surface-modifying agent, capable of altering interfacial properties based on the substrate's inherent characteristics.
Table 2: Contact Angle of this compound Solution on Various Surfaces
This interactive table presents the contact angle measurements for a 0.1 mg/dm³ aqueous solution of cocobetaine on different solid surfaces, indicating its effect on surface wettability.
| Surface Material | Contact Angle (°) | Wettability Classification |
|---|---|---|
| Aluminium | 68.3 | Partially Wettable |
| Glass | 41.5 | Partially Wettable |
| Paraffin | 93.4 | Non-Wettable |
| Polyethylene (PE) | 78.4 | Partially Wettable |
| Polymethylmethacrylate (PMMA) | 66.8 | Partially Wettable |
| Polyvinyl Chloride (PVC) | 83.2 | Partially Wettable |
Analytical Methodologies for Characterization and Quantification of Coco Alkyldimethyl Betaine
Physico-chemical Characterization Techniques for Colloidal Systems
The characterization of colloidal systems, such as those formed by Coco Alkyldimethyl Betaine (B1666868) in aqueous solutions, is essential for understanding their structure, stability, and performance. Surfactants like Coco Alkyldimethyl Betaine, which is zwitterionic, self-assemble into aggregates called micelles above a certain concentration known as the Critical Micelle Concentration (CMC). muser-my.comresearchgate.net The properties of these micelles are influenced by various factors including pH, temperature, ionic strength, and surfactant concentration. muser-my.comresearchgate.net Advanced analytical techniques are employed to investigate the physico-chemical properties of these colloidal structures.
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and molecules in suspension or solution. researchgate.netusp.org The method measures the time-dependent fluctuations in the intensity of scattered light that result from the random, Brownian motion of the particles. researchgate.netusp.org Analysis of these fluctuations allows for the determination of the translational diffusion coefficient (D), which can then be used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation. researchgate.netusp.org
In the context of this compound, DLS is instrumental in characterizing the size of the micelles it forms in solution. The hydrodynamic diameter represents the effective size of the micelle, including any associated solvent molecules at its surface. DLS also provides information on the polydispersity of the system through the Polydispersity Index (PDI). malvernpanalytical.com The PDI is a dimensionless measure of the broadness of the size distribution; a value below 0.1 typically indicates a monodisperse or narrowly distributed sample, while higher values suggest a broader size distribution. usp.orgmalvernpanalytical.com
Research on betaine surfactant systems has shown that micellar size and shape can be significantly influenced by solution conditions. For instance, the presence of electrolytes (salts) like Sodium Chloride (NaCl) can promote the growth of micelles. mdpi.com In mixtures of zwitterionic betaines (such as Cocoamidopropyl Betaine, a related compound) with anionic surfactants, increasing salt concentrations can lead to the formation of larger, more elongated structures like rod-like or wormlike micelles, which is detectable by DLS through changes in the particle diffusion coefficient. mdpi.com
Table 1: Illustrative DLS Data for Surfactant Systems This table presents hypothetical data based on typical findings for zwitterionic surfactant systems under varying conditions to illustrate the utility of DLS measurements.
| Sample Description | Concentration (% w/w) | Added Electrolyte (NaCl, mM) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| This compound | 2.0 | 0 | 5.2 | 0.15 |
| This compound | 2.0 | 50 | 12.8 | 0.25 |
| This compound | 2.0 | 100 | 25.4 | 0.32 |
| Mixed Surfactant System¹ | 16.0 | 73 | 30.1 | 0.38 |
¹ A mixed system containing a betaine-type surfactant and an anionic surfactant. Data is illustrative of the trend of micellar growth in the presence of salt and other surfactants. mdpi.com
Electrophoretic Light Scattering (ELS) for Zeta Potential Determination
Electrophoretic Light Scattering (ELS) is a technique used to measure the electrophoretic mobility of particles in a dispersion, which is then used to calculate the zeta potential. malvernpanalytical.comnanofase.eumalvernpanalytical.com The fundamental principle involves applying an electric field across the sample, causing charged particles to move towards the oppositely charged electrode. nanofase.eu A laser beam is passed through the sample, and the light scattered by the moving particles undergoes a Doppler frequency shift. nanofase.euresearchgate.net The magnitude of this frequency shift is proportional to the particle velocity, which in turn is related to the electrophoretic mobility and the zeta potential. nanofase.euresearchgate.net
Zeta potential is a critical parameter for evaluating the stability of colloidal dispersions. malvernpanalytical.comnanofase.eu It represents the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential (typically > ±30 mV) indicates significant electrostatic repulsion between particles, which helps to prevent aggregation and maintain a stable system. nanofase.eu
For zwitterionic surfactants like this compound, the zeta potential is highly dependent on the pH of the solution. These molecules possess both a permanently positive quaternary ammonium (B1175870) group and a carboxylate group that is negatively charged at pH values above its pKa. evitachem.com Consequently, the net charge on the micelle surface, and thus the zeta potential, can be modulated by changing the pH.
In acidic solutions (low pH), the carboxylate group is protonated and neutral, resulting in a net positive charge on the micelle and a positive zeta potential.
In alkaline solutions (high pH), the carboxylate group is deprotonated and negative, leading to a net negative charge (as it can overcome the fixed positive charge) or a near-neutral charge, resulting in a negative or near-zero zeta potential.
At the isoelectric point (IEP), the positive and negative charges balance, leading to a net charge of zero and a zeta potential of approximately 0 mV. Colloidal systems are often least stable at their IEP due to the absence of electrostatic repulsion.
Table 2: Representative Zeta Potential Values for Betaine Surfactant Micelles at Different pH This table shows expected trends in zeta potential for a colloidal system of this compound as a function of pH.
| pH of Solution | Expected Net Charge on Micelle Surface | Representative Zeta Potential (mV) |
| 3.0 | Positive | +35 |
| 5.0 | Slightly Positive | +15 |
| 7.0 (Isoelectric Point) | Neutral | ~ 0 |
| 9.0 | Negative | -25 |
| 11.0 | More Negative | -40 |
Rheometry for Viscosity and Flow Behavior Studies
Rheometry is the study of the flow and deformation of materials in response to an applied force. It is used to characterize the viscosity and viscoelastic properties of liquids and semi-solids. nih.gov For formulations containing this compound, such as shampoos, body washes, or industrial cleaners, rheological properties are critical for product performance, stability, and consumer appeal. rheologylabs.com
The flow behavior of surfactant solutions is often complex and non-Newtonian. rheologylabs.comnih.gov Unlike Newtonian fluids which have a constant viscosity regardless of the applied shear rate, many surfactant formulations exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. rheologylabs.comnih.gov This property is desirable in many personal care products; for example, a shampoo should be thick in the bottle (low shear) but flow easily when squeezed and applied (high shear).
Oscillatory rheometry is used to probe the viscoelastic nature of these systems. nih.gov In these tests, a small, oscillating stress or strain is applied to the sample, and the response is measured. This allows for the determination of the elastic (or storage) modulus (G′) and the viscous (or loss) modulus (G″). nih.gov
G′ (Storage Modulus): Represents the elastic component and is a measure of the energy stored in the material during deformation. It is indicative of the solid-like or structured nature of the sample.
G″ (Loss Modulus): Represents the viscous component and is a measure of the energy dissipated as heat during deformation. It is indicative of the liquid-like nature of the sample.
In many structured surfactant systems, such as those containing wormlike micelles, G′ can be greater than G″ at certain frequencies, indicating a predominantly elastic, gel-like behavior. nih.gov The relative values of G′ and G″ provide insight into the internal structure of the formulation. nih.govnih.gov
Table 3: Illustrative Rheological Data for Formulations Containing Betaine Surfactants This table provides example data showing the non-Newtonian and viscoelastic properties typical of structured liquids containing surfactants.
| Formulation | Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) | G' (Storage Modulus) at 1 Hz (Pa) | G'' (Loss Modulus) at 1 Hz (Pa) | Predominant Behavior |
| Base Gel | 0.1 | 150 | 250 | 100 | Elastic |
| Base Gel | 10 | 25 | 250 | 100 | Elastic |
| Formulation with Betaine | 0.1 | 180 | 350 | 120 | Elastic |
| Formulation with Betaine | 10 | 30 | 350 | 120 | Elastic |
Data is representative of shear-thinning behavior (viscosity decreases with increasing shear rate) and a predominantly elastic (gel-like) structure where G' > G''. nih.gov
Environmental Fate and Ecotoxicological Research Non Human Focus
Biodegradation Pathways and Kinetics in Environmental Matrices
Coco Alkyldimethyl Betaine (B1666868) is recognized for its susceptibility to microbial degradation in various environmental compartments. As a surfactant, its environmental fate is largely dictated by biodegradation processes, which are influenced by both the chemical structure of the compound and the prevailing environmental conditions.
Coco Alkyldimethyl Betaine is considered to be readily biodegradable under aerobic conditions. santos.com Studies following Organisation for Economic Co-operation and Development (OECD) guidelines have demonstrated significant removal and mineralization. For the closely related compound cocamidopropyl betaine (CAPB), decomposition involves the breakdown of both the hydrophobic fatty acid chain and the hydrophilic portion of the molecule. mdpi.com The degradation of the fatty acid chain typically proceeds through ω-oxidation and β-oxidation mechanisms, which progressively shorten the alkyl chain. mdpi.com
Under aerobic conditions, high levels of degradation are achieved relatively quickly. For instance, various studies on similar betaine surfactants have reported significant biodegradation within a standard 28-day test period. santos.com
| Test Guideline | Duration | Degradation Rate |
| OECD 301B | 7 days | 84% |
| OECD 301B | 28 days | 99% |
| OECD 301E | 14 days | 90% |
| OECD 301E | 28 days | 100% |
Under anaerobic conditions, the degradation of betaine surfactants also occurs, although the rates may be slower than in aerobic environments. Studies on CAPB have shown 80-90% mineralization after 60 days. oecd.org Another study observed 56% mineralization after 56 days under anaerobic conditions. oecd.org This indicates that the compound does not persist in environments lacking oxygen, such as in some sediments and wastewater treatment sludge.
The biodegradation of this compound is mediated by diverse microbial communities. Gram-negative bacteria, particularly from the genus Pseudomonas, have been identified as primary degraders of betaine surfactants. mdpi.comresearchgate.net These bacteria are capable of utilizing the alkyl chains of the surfactant as a carbon source. researchgate.net Other bacteria, such as those from the genus Rhizobium, may play a role in degrading intermediate products. researchgate.net The presence of a robust and adapted microbial community, such as that found in activated sludge, facilitates efficient degradation. researchgate.net
Several environmental factors can influence the rate and extent of biodegradation.
Nutrient Availability: The presence of additional, easily digestible nitrogen sources, such as ammonium (B1175870) salts, can significantly accelerate the biodegradation process. mdpi.comresearchgate.net In one study, the complete mineralization of CAPB by two bacterial strains occurred in just 4 days in a mineral medium containing an ammonium salt, whereas the same process required over 29 days in a nitrogen-free medium. researchgate.net
Temperature and pH: As with most microbial processes, degradation rates are dependent on optimal temperature and pH ranges for the active microorganisms. mdpi.com
Acclimation: The prior exposure of a microbial community to the surfactant can lead to acclimation, resulting in faster degradation rates.
Aquatic Ecotoxicity to Non-Human Organisms (Mechanistic and Predictive Studies)
This compound can exert toxic effects on aquatic organisms, a characteristic common to surfactants which can disrupt biological membranes. mdpi.com Its ecotoxicity is evaluated across different trophic levels to understand its potential impact on aquatic ecosystems.
Studies on the effects of betaine surfactants on algae reveal impacts on key physiological processes. Exposure to the related compound CAPB has been shown to inhibit photosynthesis in the marine macroalga Ulva lactuca. researchgate.net A significant reduction in the effective quantum yield (a measure of photosynthetic efficiency) was observed at concentrations greater than 10 mg/L after just 6 hours of exposure. researchgate.net
The mechanism of toxicity involves disruption of cell integrity. At a concentration of 40 mg/L, cell membrane damage, measured by ion leakage, was detected after 48 hours. With prolonged exposure (120 hours), membrane damage was evident at all concentrations tested above 10 mg/L. researchgate.net This suggests that both the parent compound and its degradation metabolites may be toxic to algae. researchgate.net Standard acute toxicity tests have determined the 72-hour EC50 for the alga Raphidocelis subcapitata (formerly Desmodesmus subspicatus) to be in the range of 1.7 to 48 mg/L. santos.cominterchimie.fr
Aquatic invertebrates are also susceptible to the effects of this compound. For the water flea Daphnia magna, a key indicator species in aquatic toxicology, acute and chronic toxicity values have been established. The 48-hour EC50 (the concentration at which 50% of the population shows an effect, typically immobilization) has been reported to be between 6.4 mg/L and 7.76 mg/L. santos.cominterchimie.fr
Chronic toxicity studies, which assess effects over a longer portion of the organism's life cycle, provide insight into potential impacts on reproduction and survival. A 21-day No-Observed-Effect-Concentration (NOEC) for Daphnia magna reproduction has been determined to be 0.9 mg/L. santos.com More recent studies using current analytical monitoring have established a NOEC of 0.932 mg/L for daphnids. oecd.org
| Organism | Endpoint | Value (mg/L) | Reference |
| Raphidocelis subcapitata (Alga) | 72-hr EC50 | 1.7 | interchimie.fr |
| Desmodesmus subspicatus (Alga) | 72-hr EC50 | 48 (growth) | santos.com |
| Daphnia magna (Invertebrate) | 48-hr EC50 | 7.76 | interchimie.fr |
| Daphnia magna (Invertebrate) | 48-hr EC50 | 6.4 | santos.com |
| Daphnia magna (Invertebrate) | 21-day NOEC | 0.9 | santos.com |
| Daphnia magna (Invertebrate) | Chronic NOEC | 0.932 | oecd.org |
Sorption and Transport Phenomena in Soil and Sediment
The environmental mobility of this compound is influenced by its tendency to adsorb to soil particles and sediment. This sorption behavior is estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A calculated Koc value for a betaine surfactant with a C12 fatty acid side chain is 648 L/kg. santos.com
Based on this Koc value, the substance is expected to have low-to-moderate potential for sorption to soil. santos.com If released into water, it is predicted to moderately adsorb to suspended solids and sediment. santos.com This moderate sorption suggests that while some portion of the compound will be associated with solids, a fraction will remain in the aqueous phase, where it can be transported with water flow or undergo biodegradation.
Wastewater Treatment Technologies for Surfactant Removal
Biodegradation
Biological treatment is a widely used and cost-effective method for the removal of many organic compounds from wastewater, including surfactants. This process relies on microorganisms, such as bacteria and fungi, to break down the complex organic molecules into simpler, less harmful substances. For amphoteric surfactants like this compound, biodegradation is a significant removal pathway in conventional wastewater treatment plants (WWTPs) that employ activated sludge systems.
The biodegradability of betaine-type surfactants has been the subject of various research studies. For instance, studies on cocamidopropyl betaine (CAPB), a structurally similar amphoteric surfactant, have demonstrated its susceptibility to microbial degradation. Research has shown that bacteria of the genus Pseudomonas are effective in degrading CAPB. In one study, Pseudomonas strains were able to significantly reduce the concentration of CAPB over a period of 14 days, with the half-life of the surfactant varying between 2.5 and 6.0 days depending on the specific strain. iieta.org The process of biodegradation of betaine surfactants involves the breakdown of both the hydrophobic fatty acid chain and the hydrophilic head group. mdpi.com
Activated sludge, a complex consortium of microorganisms, is also capable of degrading betaine surfactants. iieta.org The efficiency of removal in an activated sludge process can be very high, with some reports indicating a degradation rate of up to 98% for coco betaine. fengchengroup.com However, the efficiency can be influenced by the concentration of the surfactant. High concentrations of some betaine surfactants have been shown to be toxic to microorganisms, which can inhibit the biodegradation process. mdpi.com One study established that the minimum inhibitory concentration of cocamidopropylbetaine for Pseudomonas bacteria was 45.7 mmol/dm³. mdpi.com
Below is a data table summarizing the biodegradation of a structurally similar surfactant, cocamidopropyl betaine, by different microbial systems.
| Microbial System | Surfactant Studied | Initial Concentration | Degradation Time | Key Findings |
| Pseudomonas sp. FV and Rhizobium sp. FM | Cocamidopropyl Betaine | 300 mg/L | 4-29+ days | Nearly complete mineralization was achieved in 4 days in a mineral medium with an ammonium salt nitrogen source. The process took over 29 days in a nitrogen-free medium. |
| Various Pseudomonas strains | Cocamidopropyl Betaine | Not specified | Not specified | The half-life of the surfactant ranged from 2.5 to 6.0 days depending on the bacterial strain. |
| Activated Sludge | Cocamidopropyl Betaine | 300 mg/L | 14 days | The concentration of the surfactant was reduced to 0.27% of its initial concentration. |
Adsorption
Adsorption is a physical process where surfactant molecules adhere to the surface of a solid material, known as an adsorbent. This is an effective method for removing surfactants from water, especially those that are resistant to biodegradation. researchgate.net Activated carbon is a commonly used adsorbent due to its high surface area and porous structure. researchgate.netresearchgate.net
The adsorption capacity of an adsorbent for a particular surfactant is typically described by adsorption isotherms, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on a heterogeneous surface. core.ac.ukresearchgate.net
While specific studies on the adsorption of this compound are limited, research on other surfactants demonstrates the potential of this technology. For example, activated carbon derived from coconut shells has shown a high surface area and well-developed pores, making it a promising adsorbent for organic pollutants. researchgate.netresearchgate.net The effectiveness of adsorption is influenced by several factors, including the pH of the solution, the concentration of the surfactant, and the contact time with the adsorbent.
Other materials, such as zeolites, have also been investigated for the removal of surfactants. Natural and modified zeolites can adsorb organic molecules, and their performance can be tailored by modifying their surface properties. ekb.eg
The following table provides a general overview of adsorbents used for surfactant removal.
| Adsorbent | Surfactant Type | Adsorption Isotherm Models | Key Findings |
| Activated Carbon (from coconut shell) | General organic pollutants | Langmuir, Freundlich | High surface area (e.g., 1640 m²/g) and pore volume make it an effective adsorbent. Adsorption is influenced by pH, contact time, and initial concentration. |
| Zeolites (natural and modified) | General organic pollutants | Langmuir, Freundlich | Surface modification can enhance the adsorption capacity for specific organic molecules. |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are chemical treatment methods that involve the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. researchgate.net AOPs are particularly effective for the treatment of recalcitrant organic compounds that are not easily removed by conventional biological treatment. researchgate.net Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis using semiconductors like titanium dioxide (TiO₂). researchgate.netmdpi.comjmaterenvironsci.com
Ozonation : This process involves bubbling ozone (O₃) through the wastewater. Ozone can directly react with organic molecules or decompose to form hydroxyl radicals, leading to the degradation of the surfactant. frontiersin.org Ozonation has been shown to be effective in removing various types of surfactants. frontiersin.org
Fenton and Photo-Fenton Processes : The Fenton process uses a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.com The efficiency of the Fenton process can be enhanced by the use of ultraviolet (UV) light, in what is known as the photo-Fenton process. These methods have demonstrated high efficiency in degrading a wide range of organic pollutants. mdpi.com
Photocatalysis : This technology utilizes a semiconductor catalyst, most commonly TiO₂, which, when irradiated with UV light, generates electron-hole pairs. jmaterenvironsci.com These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can mineralize organic pollutants. jmaterenvironsci.com Studies have shown the successful degradation of various surfactants using TiO₂ photocatalysis. jmaterenvironsci.com
The table below summarizes the principles of different AOPs for surfactant removal.
| AOP Technology | Principle | Key Reactants/Catalysts | Typical Removal Efficiency |
| Ozonation | Oxidation by ozone and hydroxyl radicals | Ozone (O₃) | Varies depending on surfactant and conditions |
| Fenton Process | Generation of hydroxyl radicals from H₂O₂ and Fe²⁺ | Hydrogen Peroxide (H₂O₂), Ferrous Iron (Fe²⁺) | Can achieve high degradation rates (e.g., >90%) for some organic pollutants. |
| Photocatalysis | Generation of reactive oxygen species on a semiconductor surface under UV light | Titanium Dioxide (TiO₂) | Can achieve high degradation rates (e.g., >90%) for some organic pollutants. |
Advanced Research Applications Non Cosmetic, Non Clinical, Non Direct Human Contact
Enhanced Oil Recovery (EOR) Mechanisms and Formulations (Theoretical and Experimental)
Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from an oil field after primary and secondary recovery methods have been exhausted. Chemical EOR, a principal method, involves injecting fluids that alter the physicochemical properties of the reservoir system to mobilize trapped oil. Surfactants are key components in chemical EOR formulations due to their ability to drastically reduce the interfacial tension (IFT) between oil and water and to alter the wettability of the reservoir rock. researchgate.net
Theoretical Mechanisms: Coco Alkyldimethyl Betaine's function in EOR is rooted in its molecular structure: a hydrophobic alkyl tail derived from coconut oil and a hydrophilic head containing both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group. This structure allows it to adsorb at the oil-water interface, reducing the IFT. Lowering the IFT reduces the capillary forces that trap oil droplets within the porous rock matrix, allowing them to be mobilized and displaced by the injected fluid. researchgate.net
Furthermore, betaine (B1666868) surfactants can alter the wettability of reservoir rock, which is often oil-wet. researchgate.net By adsorbing onto the rock surface, this compound can shift the wettability towards a more water-wet state. This change helps to release the oil film from the rock surface, facilitating its movement towards production wells. researchgate.netnih.gov Formulations combining betaine and other extended surfactants have demonstrated the ability to achieve exceptionally low IFT values, which is a critical requirement for efficient oil recovery. researchgate.net
Experimental Findings: Laboratory studies on zwitterionic surfactants, a class that includes this compound, have validated these theoretical mechanisms. Research on formulations containing erucic acid amidopropyl-betaine (a C22 betaine) demonstrated that these surfactants can effectively alter the contact angle of carbonate reservoir rock from strongly oil-wet to water-wet conditions. researchgate.net Similarly, polymeric surfactants, which combine the properties of polymers for viscosity control and surfactants for IFT reduction, have been shown to expand the oil sweep area and improve recovery efficiency. mdpi.com Core flooding experiments, which simulate reservoir conditions, have shown that specifically designed surfactant formulations can significantly increase oil recovery rates. researchgate.net For instance, studies on heavy oil emulsions found that a combination of an anionic surfactant and cocamidopropyl betaine (a related compound) achieved a viscosity reduction rate of over 94%. nih.gov
| Parameter | Observed Effect | Mechanism | Reference Surfactant Type |
|---|---|---|---|
| Interfacial Tension (IFT) | Significant Reduction (to ultra-low values) | Adsorption of surfactant molecules at the oil-water interface. | Betaine and Extended Surfactant Mixtures researchgate.net |
| Wettability | Alteration from Oil-Wet to Water-Wet | Adsorption of surfactant onto rock surface, changing surface polarity. | Erucic Acid Amidopropyl-Betaine researchgate.net |
| Heavy Oil Viscosity | Reduction via Emulsification | Formation of stable oil-in-water emulsions with lower apparent viscosity. | Cocamidopropyl Betaine nih.gov |
| Sweep Efficiency | Increased Volume | Increased viscosity of the injection fluid prevents "fingering" through the reservoir. | Polymeric Surfactants mdpi.com |
Role in Industrial Cleaning Formulations: Mechanistic Studies of Dirt Removal and Surface Interaction
In industrial cleaning, this compound serves as a high-performance surfactant in formulations for applications such as automotive cleaners and heavy-duty detergents. Its effectiveness stems from its fundamental surfactant properties and its stability in harsh conditions.
The primary mechanism of dirt and grease removal involves the reduction of surface tension. The amphiphilic molecules of this compound orient themselves at the interface between the cleaning solution and the soiled surface, as well as at the interface between the solution and the oily dirt. This reduces the adhesive forces holding the dirt to the substrate, allowing it to be lifted off.
Once lifted, the dirt particles are encapsulated within micelles. Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical or cylindrical aggregates where the hydrophobic tails form a core that can solubilize oils and greases, while the hydrophilic heads form an outer shell that keeps the micelle dispersed in the aqueous cleaning solution. This prevents the redeposition of dirt onto the cleaned surface. This compound's zwitterionic nature contributes to stable foam formation, which can be beneficial in certain cleaning applications by increasing the contact time of the cleaning solution on vertical or complex surfaces. pcc.eu
Applications in Materials Science and Nanotechnology
The self-assembling properties of surfactants are increasingly being exploited in materials science and nanotechnology for the bottom-up synthesis and modification of materials.
In the synthesis of nanomaterials, surfactants can act as "soft templates" to control the size, shape, and structure of the resulting nanoparticles. researchgate.net The mechanism relies on the formation of micelles in a solution containing precursor materials. These micelles act as nanoreactors, confining the chemical reaction to a space of a few nanometers.
The morphology of the resulting nanoparticles is influenced by the geometry of the surfactant micelles. For instance, spherical micelles can template the formation of nanospheres, while cylindrical or worm-like micelles can be used to synthesize nanorods or nanowires. This compound, with its ability to form such aggregates, can theoretically be used in this capacity. The process involves dissolving the metal salt precursors in the aqueous phase of the micellar solution. A reducing agent is then added, causing the precursors within the micelle core to precipitate as nanoparticles. The surfactant template is then typically removed through washing or calcination, leaving behind the structured nanomaterial. researchgate.net This method offers precise control over particle morphology, which is crucial for applications in catalysis, electronics, and sensors. researchgate.net
This compound can be used to modify the surface properties of various industrial substrates, such as polymers, metals, and minerals. The mechanism is based on the adsorption of the surfactant onto the substrate's surface. The nature of this modification depends on the polarity of the substrate.
On a hydrophobic (non-polar) surface, the surfactant molecules will adsorb with their hydrophobic tails oriented towards the surface and their hydrophilic zwitterionic heads facing the aqueous phase. This transforms the surface from hydrophobic to hydrophilic, increasing its wettability. Conversely, on a hydrophilic (polar) substrate, a bilayer of surfactant may form, or the molecules may adsorb in a way that exposes the hydrophobic tails, thereby making the surface more hydrophobic. This ability to tune surface energy is critical in applications such as coatings, adhesion, and in controlling fluid flow in microfluidic devices. For example, studies have shown that zwitterionic surfactants can alter the wettability of pipe steel, which is relevant for preventing fouling and reducing drag in industrial pipelines. nih.gov
Rheological Modification in Industrial Fluids and Dispersions
Rheology modifiers are additives used to control the flow properties (e.g., viscosity) of fluids. cir-safety.org this compound and other zwitterionic surfactants can act as effective rheology modifiers in various industrial fluids, including drilling fluids and hydraulic fracturing fluids. pcc.eumdpi.com
The mechanism of viscosity modification is linked to the self-assembly of surfactant molecules into elongated, worm-like micelles. Unlike small, spherical micelles, these long, flexible aggregates can entangle with each other, forming a transient three-dimensional network structure within the fluid. researchgate.net This network significantly hinders the flow of the solvent, resulting in a substantial increase in the fluid's viscosity.
The formation and stability of these viscosity-enhancing structures can be influenced by factors such as surfactant concentration, temperature, pH, and the presence of salts. researchgate.net In some systems, the synergistic interaction between a zwitterionic surfactant like this compound and an anionic surfactant can lead to the formation of more robust and larger aggregate structures, further enhancing the viscoelastic properties of the fluid. researchgate.net This is particularly useful in applications like water-based drilling fluids, where zwitterionic copolymers have been shown to improve the rheological properties and stability of the fluid, especially at elevated temperatures and in high-salinity environments. mdpi.com
| Property | Base Fluid (Bentonite) | Base Fluid + 2.0 wt% Zwitterionic Copolymer | Primary Mechanism |
|---|---|---|---|
| Apparent Viscosity | Low | Significantly Increased | Formation of spatial network structure by copolymer. mdpi.com |
| API Filtration Loss | 18 mL | 7 mL | Formation of a tight filter cake and adsorption on bentonite (B74815) particles. mdpi.com |
| Thermal Stability | Decreases at high temp. | Improved stability after aging at 160°C. mdpi.com | Strong electrostatic interaction and stable network formation. mdpi.com |
Computational and Theoretical Modeling of Coco Alkyldimethyl Betaine Systems
Molecular Dynamics Simulations of Surfactant Aggregation and Interfacial Adsorption
Molecular dynamics (MD) simulations have become an invaluable tool for investigating the self-assembly of surfactants like Coco Alkyldimethyl Betaine (B1666868) into micelles and their adsorption at interfaces. nih.govnih.govdesy.de These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics, allowing for the visualization and analysis of dynamic processes such as micellization and the formation of surfactant monolayers at air-water or oil-water interfaces.
Detailed research findings from MD simulations on analogous betaine surfactants, such as n-dodecyl betaine, reveal critical information about their interfacial behavior. nih.govnih.gov For instance, simulations show that at an air-water interface, the polar head groups of betaine molecules tend to be oriented parallel to the interface. nih.gov The interactions between these polar heads and surrounding water molecules, including the number and lifetime of hydrogen bonds, are crucial for the stability and structure of the adsorbed layer. nih.gov As the surface coverage of the betaine molecules increases, the number of hydrogen bonds with water may slightly decrease, while the duration of these bonds can increase. nih.gov
MD simulations also elucidate the conformation of the hydrophobic alkyl chains. In systems with an oil phase, the tail tends to extend into the oil phase. nih.gov The presence of structural features, such as a benzene (B151609) ring within the alkyl chain of some betaine surfactants, has been shown to influence the distribution and orientation of the tail. nih.gov
Table 1: Key Parameters from Molecular Dynamics Simulations of Betaine Surfactants
| Parameter | Observation from MD Simulations | Significance |
|---|---|---|
| Polar Head Group Orientation | Tends to be parallel to the air-water or oil-water interface. nih.gov | Affects the packing density and stability of the interfacial film. |
| Hydrophobic Tail Conformation | Extends into the non-aqueous phase (air or oil). nih.gov | Determines the effectiveness of the surfactant in reducing interfacial tension. |
| Hydrogen Bonding | Forms hydrogen bonds between the polar head and water molecules. nih.gov | Contributes to the hydration of the head group and influences interfacial properties. |
| Interfacial Thickness | Varies with surface coverage and molecular structure. nih.gov | Relates to the rigidity and effectiveness of the interfacial film. |
These simulations have also been instrumental in understanding the synergistic effects when Coco Alkyldimethyl Betaine is mixed with other surfactants. aip.orgresearchgate.net For example, simulations can predict how the addition of a nonionic surfactant might alter the packing of betaine molecules at an interface, potentially leading to a more compact and effective interfacial film, which is crucial for applications like enhanced oil recovery. aip.org
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound at the atomic level. abechem.com These methods solve the Schrödinger equation for a molecule to determine its electron distribution, molecular orbital energies, and other electronic properties.
For betaine molecules, DFT calculations can elucidate the distribution of electrostatic potential on the molecular surface, identifying the electronegative and electropositive regions. rsc.orgnih.gov This is particularly important for a zwitterionic surfactant, as it helps to explain its interactions with polar solvents like water and with other charged species in a formulation. The calculations can also determine key parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), which are related to the molecule's ability to donate or accept electrons, respectively, and thus its chemical reactivity. abechem.com
Table 2: Properties of Betaine Surfactants from Quantum Chemical Calculations
| Property | Description | Relevance to this compound |
|---|---|---|
| Optimized Molecular Geometry | The most stable three-dimensional arrangement of atoms. rsc.org | Influences molecular packing, micelle shape, and interfacial film formation. |
| Electrostatic Potential Surface | A map of the positive and negative charge distribution on the molecule's surface. rsc.orgnih.gov | Explains interactions with water, ions, and other polar molecules. |
| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. abechem.com | Indicate the molecule's susceptibility to electron transfer and chemical reactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. rsc.org | Affects solubility in polar solvents and interactions with external electric fields. |
Predictive Modeling of Surfactant Performance in Complex Systems
Building on the fundamental insights from MD and quantum chemical calculations, predictive modeling aims to forecast the performance of surfactants like this compound in complex formulations and applications. This involves developing models that link molecular structure to macroscopic properties.
Structure-Activity Relationship (SAR) studies systematically investigate how changes in the molecular structure of a surfactant affect its performance properties, such as surface tension reduction, foaming, and emulsification. For betaine surfactants, SAR studies have explored the impact of varying the length and branching of the hydrophobic alkyl chain, as well as modifying the hydrophilic head group. acs.orgmdpi.com
For instance, research has shown that introducing a phenyl group into the hydrophobic chain of a betaine surfactant can enhance its surface activity. acs.org Similarly, the type of hydrophilic group (e.g., carboxylate vs. sulfonate) can influence properties like the critical micelle concentration (CMC) and thermal stability. mdpi.comresearchgate.net These studies provide valuable guidelines for designing novel betaine surfactants with tailored properties for specific applications. By understanding these relationships, chemists can rationally design new variants of this compound with improved performance characteristics.
Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools in the field of surfactant science and detergent formulation. encyclopedia.pubh5mag.com These computational techniques can analyze large datasets to identify complex patterns and relationships that are not immediately obvious to human researchers.
In the context of detergent formulation, AI and ML models can be trained on experimental data to predict the performance of different formulations containing this compound. encyclopedia.pubresearchgate.net For example, a neural network could be developed to predict properties like foaming ability or cleaning efficiency based on the concentrations of various ingredients in a detergent mixture. encyclopedia.pubresearchgate.net This can significantly speed up the formulation development process by reducing the number of physical experiments required.
Q & A
Q. What are the key physicochemical properties of Coco Alkyldimethyl Betaine (CADB) that influence experimental design?
CADB is a zwitterionic surfactant with solubility in water, stability under standard conditions, and a mild irritant profile. Its molecular structure (R = coconut alkyl chain) contributes to its amphiphilic behavior, critical for studies on micelle formation, solubilization, or membrane interactions. Safety assessments note its low skin irritation potential at concentrations ≤16% in human studies, though higher concentrations (e.g., 30%) may cause ocular irritation in animal models . These properties necessitate careful concentration selection in in vitro and in vivo studies to avoid confounding results.
Q. What methodologies are recommended for synthesizing and characterizing CADB in laboratory settings?
Synthesis typically involves quaternization of coconut alkyl dimethylamine with sodium chloroacetate. Characterization requires HPLC and mass spectrometry (MS) to confirm purity and structural integrity. For reproducibility, adhere to protocols in peer-reviewed studies and document batch-specific variations (e.g., salt content, solubility) using quality control assays, as outlined in toxicological reports . Experimental sections should explicitly state reaction conditions, purification steps, and analytical validation criteria to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in dermal irritation data for CADB across different experimental models?
Discrepancies arise from species-specific responses (e.g., irritation observed in rabbits at 30% but not in humans at 16%) and concentration thresholds. To address this, use standardized OECD guidelines for dermal testing, include positive controls (e.g., sodium lauryl sulfate), and employ human-relevant 3D skin models for translational validity. Meta-analyses of existing data (e.g., ECHA registrations) can identify trends in irritation thresholds .
Q. What experimental frameworks are suitable for investigating CADB’s neuroprotective potential under osmotic stress?
Adapt methodologies from betaine neuroprotection studies, such as in vitro neuronal cell cultures exposed to hyperosmotic conditions. Measure CADB uptake via radiolabeled assays and assess its impact on osmolyte balance (e.g., myo-inositol, taurine) using LC-MS. Collaborate with industry partners for access to high-purity batches and validate findings with knockout models (e.g., betaine transporter-deficient cells) .
Q. How should researchers design dose-response studies to reconcile genotoxicity data with long-term safety profiles?
Existing genotoxicity studies show CADB is non-mutagenic in Ames tests and mammalian cell assays. However, dose-response curves should span concentrations relevant to real-world exposure (e.g., 0.1–10% for cosmetic formulations) and include endpoints like chromosomal aberrations and oxidative stress markers. Use longitudinal animal models to assess chronic effects, citing REACH-registered data for comparative analysis .
Methodological Guidance
What frameworks (e.g., PICO, FINER) are effective for formulating research questions on CADB’s novel applications?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. For example:
- Novelty : Investigate CADB’s role in drug delivery systems due to its low cytotoxicity.
- Ethical : Use computational models (e.g., molecular dynamics) to reduce animal testing.
- Relevance : Align with Sustainable Development Goals (e.g., green chemistry). The PICO framework (Population, Intervention, Comparison, Outcome) is ideal for clinical efficacy studies .
Q. How can researchers ensure reproducibility in CADB studies, particularly in synthesis and characterization?
- Documentation : Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials.
- Batch tracking : Report CAS RN 68424-94-2 and supplier details to mitigate variability .
- Collaboration : Share protocols via open-access platforms and cross-validate results with independent labs .
Data Contradiction Analysis
Q. What strategies mitigate variability in anti-irritation studies of CADB in human trials?
Conflicting results (e.g., anti-irritation vs. sensitization in case reports) may stem from co-formulants (e.g., preservatives) or pre-existing dermatological conditions. Use patch testing with isolated CADB (≥2% aqueous) and control for confounders like pH and surfactant mixtures. Statistical tools (e.g., multivariate regression) can isolate CADB-specific effects .
Tables for Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Solubility in water | High | |
| Dermal Irritation (Human) | Non-irritating ≤16% | |
| Ocular Irritation (Rabbit) | Irritating at ≥16% | |
| Genotoxicity | Negative in Ames test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
